molecular formula C15H22FNO B10839327 1-(3-(4-(Fluoromethyl)phenoxy)propyl)piperidine

1-(3-(4-(Fluoromethyl)phenoxy)propyl)piperidine

Katalognummer B10839327
Molekulargewicht: 251.34 g/mol
InChI-Schlüssel: JRFMDYWVKRGBGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring attached to a phenoxypropyl group, which is further substituted with a fluoromethyl group. The unique structure of this compound makes it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine typically involves the reaction of piperidine with a suitable halogenated precursor. One common method involves the use of 1,3-dihalogenated propane and 4-(fluoromethyl)phenol. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine involves its interaction with specific molecular targets. For example, as a histamine H3 receptor antagonist, it binds to the H3 receptor and inhibits its activity. This can lead to various physiological effects, including modulation of neurotransmitter release and regulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine can be compared with other similar compounds, such as:

    1-(3-(4-chlorophenyl)propoxy)propyl)piperidine: Similar structure but with a chlorophenyl group instead of a fluoromethyl group.

    1-(3-(4-methylphenoxy)propyl)piperidine: Similar structure but with a methyl group instead of a fluoromethyl group.

The uniqueness of this compound lies in the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties.

Eigenschaften

Molekularformel

C15H22FNO

Molekulargewicht

251.34 g/mol

IUPAC-Name

1-[3-[4-(fluoromethyl)phenoxy]propyl]piperidine

InChI

InChI=1S/C15H22FNO/c16-13-14-5-7-15(8-6-14)18-12-4-11-17-9-2-1-3-10-17/h5-8H,1-4,9-13H2

InChI-Schlüssel

JRFMDYWVKRGBGL-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.